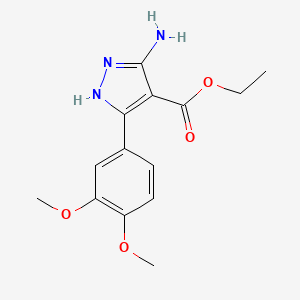

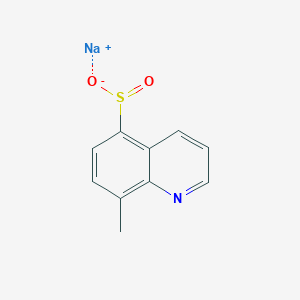

![molecular formula C42H59Na3O16 B12509050 trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate](/img/structure/B12509050.png)

trisodium 5-[(6-carboxylato-3,4,5-trihydroxyoxan-2-yl)oxy]-6-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,4-dihydroxyoxane-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trisodium glycyrrhizinate is a compound derived from glycyrrhizic acid, which is extracted from the root of the licorice plant (Glycyrrhiza glabra). It is known for its sweet taste and is commonly used as a flavoring agent in food and beverages. Additionally, it has various applications in the pharmaceutical and cosmetic industries due to its anti-inflammatory, antiviral, and hepatoprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of trisodium glycyrrhizinate typically involves the following steps:

Extraction of Glycyrrhizic Acid: Glycyrrhizic acid is extracted from the licorice root using methods such as maceration and boiling in water.

Conversion to Monosodium Glycyrrhizinate: Glycyrrhizic acid is then acidified using glacial acetic acid to obtain monosodium glycyrrhizinate.

Alkalization to Disodium Glycyrrhizinate: Monosodium glycyrrhizinate is alkalized to form disodium glycyrrhizinate.

Formation of Trisodium Glycyrrhizinate: Disodium glycyrrhizinate is further treated with sodium hydroxide to produce trisodium glycyrrhizinate.

Industrial Production Methods

Industrial production of trisodium glycyrrhizinate involves large-scale extraction and purification processes. The crude glycyrrhizic acid is refined to achieve a purity of over 98%. The entire process is designed to be simple, with mild reaction conditions, high conversion rates, and easy quality control .

Chemical Reactions Analysis

Types of Reactions

Trisodium glycyrrhizinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Reduction reactions can modify its structure, leading to the formation of glycyrrhetinic acid derivatives.

Substitution: Substitution reactions can occur, especially in the presence of strong acids or bases.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Strong acids like hydrochloric acid, strong bases like sodium hydroxide.

Major Products Formed

Glycyrrhetinic Acid Derivatives: Formed through reduction reactions.

Various Salts: Formed through substitution reactions with different metal ions.

Scientific Research Applications

Trisodium glycyrrhizinate has a wide range of applications in scientific research:

Mechanism of Action

Trisodium glycyrrhizinate exerts its effects through several mechanisms:

Anti-inflammatory: It inhibits the activity of enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase.

Antiviral: It interferes with viral replication by inhibiting the synthesis of viral proteins and RNA.

Hepatoprotective: It protects liver cells by reducing oxidative stress and modulating immune responses.

Comparison with Similar Compounds

Similar Compounds

Glycyrrhizic Acid: The parent compound from which trisodium glycyrrhizinate is derived.

Glycyrrhetinic Acid: A metabolite of glycyrrhizic acid with similar pharmacological properties.

Ammonium Glycyrrhizinate: Another derivative used for its sweetening and medicinal properties.

Uniqueness

Trisodium glycyrrhizinate is unique due to its high solubility in water, making it more suitable for use in aqueous formulations compared to other glycyrrhizic acid derivatives. Its intense sweetness and ability to mask undesirable flavors also make it a valuable ingredient in the food and beverage industry .

Properties

IUPAC Name |

trisodium;6-[6-carboxylato-2-[(11-carboxylato-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.3Na/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;;;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);;;/q;3*+1/p-3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCXAYLQLOLXXKE-UHFFFAOYSA-K |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)[O-])O)O)OC5C(C(C(C(O5)C(=O)[O-])O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)[O-])C)C)C)C.[Na+].[Na+].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H59Na3O16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

888.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

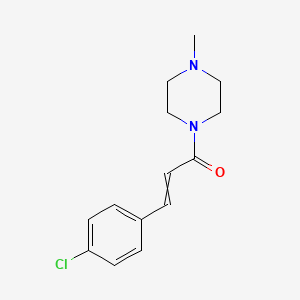

![1-(Chloromethyl)-3-(p-tolyl)bicyclo[1.1.1]pentane](/img/structure/B12508968.png)

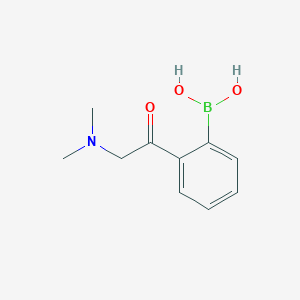

![1-[(3R)-1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B12508977.png)

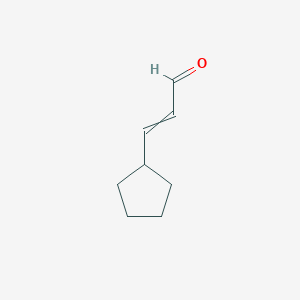

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B12509016.png)

![(3aR,3'aR,8aS,8'a'S)-2,2'-cyclopropylidenebis[3a,8a-dihydro-8H-Indeno[1,2-d]oxazole](/img/structure/B12509030.png)

![N-(p-Tolyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12509034.png)

![[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl][4-(2,5-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12509043.png)

![(1R,5S)-3-Oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B12509051.png)